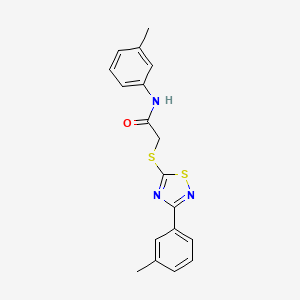

N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(m-Tolyl)-2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with two meta-methylphenyl (m-tolyl) groups. The acetamide moiety is linked to the thiadiazole ring via a thioether (-S-) bridge. The compound’s molecular formula is C₁₉H₁₈N₄OS₂, with a molecular weight of 398.51 g/mol (exact analogs vary slightly depending on substituents) .

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-5-3-7-14(9-12)17-20-18(24-21-17)23-11-16(22)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTNUNDHMOLWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of m-tolylamine with thiadiazole derivatives. One common method is the condensation reaction between m-tolylamine and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promise in various therapeutic areas:

- Anticancer Activity: The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Mechanistically, it induces apoptosis by modulating the expression of apoptotic proteins such as BAX and Bcl-2 .

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It disrupts microbial cell membranes, leading to cell death. This makes it a candidate for developing new antimicrobial agents .

Biological Research

The compound's structural features allow it to interact with various biological systems:

- Enzyme Inhibition: The thiadiazole moiety can inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug design aimed at treating diseases linked to enzyme dysregulation .

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has shown improvements in cognitive function in animal models through mechanisms involving monoamine oxidase inhibition .

Case Study 1: Anticancer Activity Evaluation

A study assessed the anticancer effects of this compound on the A431 human epidermoid carcinoma cell line. The results indicated significant cytotoxicity, with the compound inducing apoptosis as confirmed by Western blot analysis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; effective against multiple cancer lines |

| Antimicrobial | Disrupts microbial membranes; active against various pathogens |

| Enzyme Inhibition | Modulates enzyme activity; potential for drug development |

| Neuroprotective | Improves cognitive function; may inhibit monoamine oxidase |

Mechanism of Action

The mechanism of action of N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Structural Analogues with Modified Aryl Groups

- N-(2-Ethoxyphenyl)-2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamide Structural Difference: The acetamide nitrogen is substituted with a 2-ethoxyphenyl group instead of m-tolyl. Such modifications may influence pharmacokinetics or target selectivity .

- 2-((5-Amino-1,3,4-Thiadiazol-2-yl)Thio)-N-(m-Tolyl)Acetamide Structural Difference: The thiadiazole ring bears an amino (-NH₂) group at position 5, replacing the second m-tolyl group. However, reduced lipophilicity may compromise membrane permeability .

Analogues with Different Heterocyclic Cores

Ethyl 2-(2-((3-(m-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamido)Acetate

- N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide Structural Difference: A triazolo-thiadiazole hybrid replaces the 1,2,4-thiadiazole core. The target compound’s simpler thiadiazole may lack this advantage but offers synthetic accessibility .

Biological Activity

N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with m-tolyl groups. The molecular formula is CHNS, with a molecular weight of approximately 250.34 g/mol. The presence of sulfur and nitrogen in its structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways.

- Receptor Modulation : It can interact with specific receptors, affecting cellular signaling processes.

- Gene Expression Regulation : The compound may alter the expression of genes related to cell proliferation, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : Thiadiazole derivatives have also been reported to possess antifungal properties against strains like Aspergillus niger .

Anticancer Properties

This compound has been evaluated for its anticancer potential:

- Cytotoxicity Tests : In vitro studies reveal moderate to significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC values indicating effective inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 18.1 ± 2.4 |

| This compound | HCT-116 | 30.8 ± 4.3 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Antimicrobial | Effective against E. coli |

| 2-Amino-1,3,4-thiadiazole | Anticancer | Cytostatic properties against various cancers |

| 5-Phenyl-1,3,4-thiadiazole | Antifungal | Inhibition of fungal growth |

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

- Antimicrobial Efficacy : A study highlighted the antibacterial activity of thiadiazole derivatives against resistant strains of bacteria . The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

- Cytotoxicity Assessments : Research indicated that certain analogs exhibited IC values comparable to established chemotherapeutic agents like doxorubicin . This suggests potential for further development as anticancer agents.

- Synergistic Effects : Compounds combining the thiadiazole moiety with other pharmacophores showed enhanced activity through synergistic mechanisms . This opens avenues for designing more effective therapeutic agents.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(m-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of thiadiazole and acetamide moieties. Key steps include:

- Thiadiazole Core Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives under reflux in toluene/water mixtures (8:2) for 5–7 hours, as demonstrated in analogous 1,2,4-thiadiazole syntheses .

- Thioether Linkage: Reaction of 2-chloroacetamide intermediates with sodium thiolates (generated from thiadiazole-thiols) in polar aprotic solvents (e.g., DMF) at 20–25°C, followed by quenching with ice and recrystallization from ethanol .

- Optimization Tips: Use TLC (hexane:ethyl acetate, 9:1) to monitor reaction progress, and employ column chromatography for intermediates prone to side reactions (e.g., azide formation) .

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Answer:

- NMR Spectroscopy: 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substituent positions, particularly the m-tolyl groups (δ ~6.8–7.3 ppm for aromatic protons) and thioacetamide linkages (δ ~4.2 ppm for SCH2) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection at low temperatures (100 K) improves resolution for hydrogen-bonding analysis, critical for confirming thiadiazole-thioether geometry .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~425), with isotopic patterns confirming sulfur content .

Advanced: How does this compound interact with kinase targets like EGFR, and what assays are used to evaluate potency?

Answer:

- Binding Mechanism: The thiadiazole and m-tolyl groups engage in hydrophobic interactions with EGFR’s ATP-binding pocket, while the thioether linkage may form hydrogen bonds with residues like Met793 (analogous to compound 8b in EGFR studies) .

- Enzyme Inhibition Assays:

- IC50 Determination: Use recombinant EGFR kinase (wild-type or mutants like L858R/T790M) with ATPγS as a substrate. Measure inhibition via ADP-Glo™ Kinase Assay, with dose-response curves (0.1–100 nM range) .

- Cellular Assays: Test antiproliferative activity in EGFR-driven cancer lines (e.g., HCC827) using MTT assays over 72 hours. Normalize results to positive controls (e.g., gefitinib) .

Advanced: What computational approaches predict binding modes and guide SAR studies?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 4HJO). Focus on π-π stacking between m-tolyl groups and Phe723/Leu788 residues .

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of the thiadiazole-thioether conformation in the binding pocket .

- QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends for analogs with modified aryl or thiadiazole substituents .

Advanced: How do structural modifications (e.g., substituents on thiadiazole) influence bioactivity?

Answer:

- Thiadiazole Modifications:

- Electron-Withdrawing Groups (e.g., Cl): Enhance kinase inhibition (e.g., compound 8b, IC50 = 14.8 nM) by increasing electrophilicity of the thiadiazole ring .

- Bulkier Substituents (e.g., bromophenyl): Improve selectivity for mutant EGFR but may reduce solubility, requiring formulation adjustments (e.g., PEG-400 co-solvents) .

- Acetamide Tail: Replace m-tolyl with pyridinyl (as in compound 5) to introduce H-bonding with Lys745, but monitor for increased cytotoxicity .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Recrystallization: Use ethanol or ethanol-DMF mixtures (1:1) for intermediates with high polarity (e.g., azide derivatives) .

- Column Chromatography: Employ silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) for separation of regioisomers.

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve final products with >95% purity, critical for biological testing .

Advanced: How to address discrepancies in reported IC50 values across studies?

Answer:

- Assay Standardization: Ensure consistent ATP concentrations (e.g., 10 µM) and enzyme lots. Variability in mutant EGFR isoforms (e.g., T790M vs. L858R) can explain differences .

- Control Compounds: Include reference inhibitors (e.g., osimertinib) in parallel assays to calibrate inter-lab variability.

- Data Normalization: Express IC50 values relative to internal controls and report Hill slopes to assess cooperativity anomalies .

Advanced: What are the best practices for stability studies under physiological conditions?

Answer:

- pH Stability: Incubate compound (1 mM) in PBS at pH 7.4 and 5.0 (simulating lysosomal conditions) for 24–72 hours. Monitor degradation via LC-MS, focusing on thioether cleavage .

- Metabolic Stability: Use liver microsomes (human or murine) with NADPH cofactor. Calculate t1/2 using the formula: , where is the degradation rate constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.